molecular formula C8H17NO B2932326 (1-Amino-3-methylcyclohexyl)methanol CAS No. 90226-45-2

(1-Amino-3-methylcyclohexyl)methanol

Cat. No. B2932326
CAS RN: 90226-45-2
M. Wt: 143.23
InChI Key: YTPOIYYEEUZISJ-UHFFFAOYSA-N
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Description

“(1-Amino-3-methylcyclohexyl)methanol” is a chemical compound . It contains a total of 27 bonds; 10 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The molecule contains a total of 27 atoms. There are 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .


Synthesis Analysis

The synthesis of methanol, which is a component of “(1-Amino-3-methylcyclohexyl)methanol”, has been extensively studied. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been presented . Another study provides a concise review of catalytic synthesis of methanol from synthesis gas .


Molecular Structure Analysis

The molecular structure of “(1-Amino-3-methylcyclohexyl)methanol” includes a six-membered cyclohexane ring with a methyl group and an amino group attached to it. Additionally, a methanol group is also attached to the cyclohexane ring .

Scientific Research Applications

  • Synthetic Methods and Catalyst Development :

    • A study by Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This method is environmentally friendly due to low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).
    • Sarki et al. (2021) reported a clean and cost-competitive method for selective N-methylation of amines using methanol and RuCl3.xH2O as a catalyst. This method is notable for its application in synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
  • Biological Conversion and Methanol Utilization :

    • Whitaker et al. (2017) explored the biological conversion of methanol into chemicals and fuels using engineered Escherichia coli. This research demonstrates the potential of methanol as a substrate for producing specialty chemicals (Whitaker et al., 2017).
    • Schrader et al. (2009) reviewed the potential of methylotrophic bacteria for the development of bioprocesses based on methanol as an alternative carbon source. This highlights the economic competitiveness of methanol-based biotechnology (Schrader et al., 2009).
  • Chemical Production and Applications :

    • Dalena et al. (2018) provided an overview of methanol's applications, including its use as a building block for complex chemical structures and a clean-burning fuel. The conversion of CO2 to methanol is also emphasized as a method for reducing CO2 emissions (Dalena et al., 2018).
  • Innovative Chemical Synthesis :

    • Mitsumoto et al. (2004) synthesized novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the oxidizing function of certain compounds in an autorecycling process. This process is enhanced under photoirradiation conditions (Mitsumoto et al., 2004).
  • Analytical Techniques and Methanol Analysis :

    • Santos et al. (2017) described a hybrid electrophoresis device for the analysis of methanol in the presence of ethanol, showcasing an alternative to traditional chromatographic approaches (Santos et al., 2017).

properties

IUPAC Name

(1-amino-3-methylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPOIYYEEUZISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-3-methylcyclohexyl)methanol

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